molecular formula C2H3NO<br>C2H3NO<br>HOCH2CN B6354644 Glycolonitrile CAS No. 107-16-4

Glycolonitrile

Cat. No.: B6354644
CAS No.: 107-16-4
M. Wt: 57.05 g/mol
InChI Key: LTYRAPJYLUPLCI-UHFFFAOYSA-N
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Description

Glycolonitrile, also known as hydroxyacetonitrile or formaldehyde cyanohydrin, is a simple organic compound with the chemical formula HOCH₂CN. It is a colorless, oily liquid that is soluble in water and ether. This compound is considered a key precursor in the formation of adenine, a fundamental component of nucleic acids, and has been detected in the interstellar medium, highlighting its significance in prebiotic chemistry .

Mechanism of Action

Target of Action

Glycolonitrile, also known as hydroxyacetonitrile or formaldehyde cyanohydrin, is a simple organic compound . It is the simplest cyanohydrin and is derived from formaldehyde

Mode of Action

This compound is produced by reacting formaldehyde with hydrogen cyanide at near-neutral pH, but with small amounts of catalytic base . It polymerizes under alkaline conditions above pH 7.0 . As the product of polymerization is an amine with a basic character, the reaction is self-catalysed, gaining in speed with ongoing conversion .

Biochemical Pathways

This compound can react with ammonia to give aminoacetonitrile, which can be hydrolysed to give glycine . This suggests that this compound may play a role in the synthesis of amino acids, which are fundamental building blocks of proteins.

Pharmacokinetics

It is known that this compound is a colourless liquid that dissolves in water and ether , suggesting that it may be readily absorbed and distributed in aqueous biological systems. It decomposes readily into formaldehyde and hydrogen cyanide , indicating that it may be rapidly metabolized in the body.

Result of Action

It is known that this compound forms cyanide in the body , which can inhibit cellular respiration and lead to toxic effects .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and temperature. For instance, this compound polymerizes under alkaline conditions above pH 7.0 . Furthermore, the reaction of this compound with formaldehyde and hydrogen cyanide is catalyzed by small amounts of base . Therefore, the action, efficacy, and stability of this compound can be significantly influenced by the pH of the environment.

Biochemical Analysis

Biochemical Properties

Glycolonitrile is involved in several biochemical reactions. It is produced by reacting formaldehyde with hydrogen cyanide at near-neutral pH, but with small amounts of catalytic base . This compound can react with ammonia to give aminoacetonitrile, which can be hydrolyzed to give glycine .

Cellular Effects

It is known that this compound decomposes readily into formaldehyde and hydrogen cyanide , which can have significant effects on cellular processes. Formaldehyde is a potent cross-linking agent, which can interfere with protein function and DNA replication. Hydrogen cyanide inhibits cytochrome c oxidase, a key enzyme in the electron transport chain, leading to cellular respiration failure .

Molecular Mechanism

The molecular mechanism of this compound involves its decomposition into formaldehyde and hydrogen cyanide . This process can influence various biochemical reactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound polymerizes under alkaline conditions above pH 7.0 . As the product of polymerization is an amine with a basic character, the reaction is self-catalyzed, gaining in speed with ongoing conversion .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is produced by reacting formaldehyde with hydrogen cyanide . This compound can react with ammonia to give aminoacetonitrile, which can be hydrolyzed to give glycine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycolonitrile is typically synthesized by reacting formaldehyde with hydrogen cyanide in an aqueous medium. The reaction is carried out at near-neutral pH with small amounts of catalytic base to facilitate the process. The formaldehyde feed stream is often pre-heated to decompose polymeric impurities into monomeric formaldehyde before reacting with hydrogen cyanide .

Industrial Production Methods: In industrial settings, this compound is produced by reacting formaldehyde and hydrogen cyanide in a controlled environment to ensure high purity. The process involves maintaining the reaction mixture at low temperatures to prevent the formation of unwanted by-products. The resulting this compound solution is then purified through distillation and extraction techniques to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Glycolonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Glycolonitrile’s simplicity and versatility make it a valuable compound in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2-hydroxyacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C2H3NO/c3-1-2-4/h4H,2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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InChI Key

LTYRAPJYLUPLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C(C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
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Molecular Formula

C2H3NO, Array
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Record name FORMALDEHYDE CYANOHYDRIN
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DSSTOX Substance ID

DTXSID3025417
Record name Hydroxyacetonitrile
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Molecular Weight

57.05 g/mol
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Physical Description

Formaldehyde cyanohydrin is an odorless colorless oil with a sweetish taste. Used in the manufacture of intermediates in pharmaceutical production, as a component of synthetic resins, as a chemical intermediate for organic compounds, and as a solvent. (EPA, 1998), Liquid, Colorless, odorless, oily liquid; Note: Forms cyanide in the body; [NIOSH], COLOURLESS OILY LIQUID., Colorless, odorless, oily liquid. [Note: Forms cyanide in the body.]
Details U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office.
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Record name Acetonitrile, 2-hydroxy-
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Boiling Point

361 °F at 760 mmHg with slight decomposition (EPA, 1998), 183 °C (slight decomp), 183 °C, 361 °F (Decomposes)
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-10
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URL https://www.cdc.gov/niosh/npg/npgd0304.html
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Flash Point

greater than 200 °F (NTP, 1992), Flash point > 200 °F
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Very soluble in water, ethanol, and ethyl ether; insoluble in benzene., Soluble in water, ethanol, and diethyl ether but insoluble in chloroform and benzene., Solubility in water: good, Soluble
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Details Gerhartz, W. (exec ed.). Ullmann's Encyclopedia of Industrial Chemistry. 5th ed.Vol A1: Deerfield Beach, FL: VCH Publishers, 1985 to Present., p. VA11 646
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URL https://www.cdc.gov/niosh/npg/npgd0304.html
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Density

1.1 at 66 °F (NIOSH, 2023) - Denser than water; will sink, 1.10, Relative density (water = 1): 1.1, (66 °F): 1.10
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URL https://www.cdc.gov/niosh/npg/npgd0304.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

1.96 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.96 (AIR= 1), Relative vapor density (air = 1): 2.0
Details Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150
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Vapor Pressure

1 mmHg at 145.4 °F (EPA, 1998), 0.2 [mmHg], 1 MM HG @ 63 °C, Vapor pressure, Pa at 63 °C: 100, (145 °F): 1 mmHg
Details Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150
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Details Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150
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Details Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150
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Details Clayton, G.D., F.E. Clayton (eds.) Patty's Industrial Hygiene and Toxicology. Volumes 2A, 2B, 2C, 2D, 2E, 2F: Toxicology. 4th ed. New York, NY: John Wiley & Sons Inc., 1993-1994., p. 3150
Record name Glycolonitrile
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

COLORLESS, WATER-WHITE, OILY LIQUID

CAS No.

107-16-4
Record name FORMALDEHYDE CYANOHYDRIN
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Melting Point

Less than -98 °F (EPA, 1998), less than -72 °C, -72 °C, <-98 °F
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 79th ed. Boca Raton, FL: CRC Press Inc., 1998-1999., p. 3-10
Record name FORMALDEHYDE CYANOHYDRIN
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Record name Glycolonitrile
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Synthesis routes and methods

Procedure details

The reaction described in Example 1 is repeated except that the mutant strains A. facilis 72-PF-15 or 72-PF-17 are used instead of A. facilis 72W. A suspension of 0.50 g (wet cell paste) A. facilis 72-PF-15 or 72-PF-17 in 8.44 mL of 0 020 M potassium phosphate buffer (pH 6.0) is placed into a 15-mL polypropylene centrifuge tube. To the tube is then added 1.06 mL of a 55 wt % solution of glycolonitrile in water (1.0 M final concentration of glycolonitrile in the suspension), and the resulting suspension mixed on a rotating platform at 25° C. Samples of the suspension for analysis (0.200 mL) are first adjusted to pH 2.5 with 6 N HCl to stop the reaction, centrifuged, and the supernatant filtered using a 0.2 micron filter. After sufficient time, complete conversion of glycolonitrile to glycolic acid is obtained with no production of byproduct glycolamide.
[Compound]
Name
72W
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Name
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Name
potassium phosphate
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[Compound]
Name
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8.44 mL
Type
solvent
Reaction Step Four

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